molecular formula C5H4BrN3O2 B017998 3-Amino-6-bromopyrazine-2-carboxylic acid CAS No. 486424-37-7

3-Amino-6-bromopyrazine-2-carboxylic acid

Cat. No. B017998
M. Wt: 218.01 g/mol
InChI Key: MTNAQEKMSVDTAQ-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazine-2-carboxylic acid is a compound that belongs to the pyrazine carboxylic acids family. It is of interest due to its extensive network of intra- and intermolecular hydrogen bonds, which influence its physical and chemical properties. The presence of both amino and carboxylic acid functionalities within the same molecule allows it to participate in a variety of chemical reactions, making it a valuable synthetic intermediate.

Synthesis Analysis

The synthesis of related 3-aminopyrazine-2-carboxylic acid compounds often involves multistep pathways starting from pyrazine-2,3-dicarboxylic acid. A notable method described by Buckland (1980) involves a three-step process, achieving an overall yield of 55% for the non-brominated analog (Buckland, 1980). This pathway may serve as a foundation for the synthesis of the brominated derivative by incorporating bromination at the appropriate step.

Molecular Structure Analysis

Dobson and Gerkin (1996) detailed the molecular structure of 3-aminopyrazine-2-carboxylic acid, emphasizing its extensive hydrogen bonding network. The molecule displays a virtually planar structure, facilitating π-π interactions and stacking in the solid state (Dobson & Gerkin, 1996). These structural features are crucial for understanding the reactivity and interaction capabilities of 3-Amino-6-bromopyrazine-2-carboxylic acid.

Chemical Reactions and Properties

The reactivity of 3-aminopyrazine-2-carboxylic acid derivatives under UV irradiation in argon matrices was studied by Pagacz-Kostrzewa et al. (2021), revealing the formation of new isomers and photoreactions including amino-imino tautomerization and COOH group rotamerization (Pagacz-Kostrzewa et al., 2021). Such photochemical behaviors suggest that brominated derivatives could exhibit similar reactivity, offering pathways to novel structures and compounds.

Physical Properties Analysis

The detailed physical properties of 3-Amino-6-bromopyrazine-2-carboxylic acid specifically are not discussed in the literature. However, the related compounds' analysis, such as that by Dobson and Gerkin, indicates that these molecules' physical properties, including melting points, solubility, and crystal structure, are significantly influenced by their extensive hydrogen bonding and planar structures (Dobson & Gerkin, 1996).

Scientific Research Applications

  • Pharmaceutical Synthesis : An improved synthesis method for 3-aminopyrazine-2-carboxylic acid from pyrazine-2,3-dicarboxylic acid shows a promising 55% yield, indicating its potential for pharmaceutical preparation (Buckland, 1980).

  • Dopamine and Serotonin Receptor Antagonist Synthesis : A study presents an efficient synthesis of a compound related to 3-Amino-6-bromopyrazine-2-carboxylic acid, which is a key component in antagonists for dopamine D2, D3, and serotonin-3 receptors (Hirokawa, Horikawa, & Kato, 2000).

  • Molecular Structure Analysis : The compound exhibits extensive intra- and intermolecular hydrogen bonds, showing modest displacement parameters and orderly carboxy and amino H atoms (Dobson & Gerkin, 1996).

  • Catalysis and Synthesis : A method involves synthesizing 3-amino-1,5-dimethyl-4-nitropyrazole from a related bromo compound using a copper catalyst in aqueous ammonia or water (Perevalov et al., 1983).

  • Complex Network of Hydrogen Bonds : 3-Aminopyrazole-4-carboxylic acid, a related compound, crystallizes in a non-centrosymmetric space group with a complex network of hydrogen bonds (Dobson & Gerkin, 1998).

  • Electrocatalytic Carboxylation : The electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine with CO2 in an ionic liquid, produces a high yield and selectivity of 6-aminonicotinic acid (Feng et al., 2010).

  • Synthesis of Halogenated Compounds : A novel synthesis method for 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, using a Sandmeyer reaction, indicates the utility of related compounds in synthesizing halogenated compounds (Raveglia et al., 1997).

  • Ligand Synthesis for Lanthanide(III) Complexing : The synthesis of ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanide(III), is another area of application (Charbonnière, Weibel, & Ziessel, 2001).

  • Anticonvulsant Activity : Compound 3, related to the 3-Amino-6-bromopyrazine-2-carboxylic acid family, shows significant anticonvulsant activity with minimal neurotoxicity, blocking sodium channels in a frequency-dependent manner (Unverferth et al., 1998).

  • Isomer Formation Upon UV Irradiation : UV irradiation in argon matrices of 3-aminopyrazine-2-carboxylic acid produces new isomers, leading to carbodiimide and cyanamide derivatives (Pagacz-Kostrzewa et al., 2021).

  • Complex Formation with Metals : New complexes of 3-aminopyrazine-2-carboxylic acid with various metals were synthesized and characterized, highlighting its potential in coordination chemistry (Mostafa et al., 2009).

Safety And Hazards

3-Amino-6-bromopyrazine-2-carboxylic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-6-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNAQEKMSVDTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594400
Record name 3-Amino-6-bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-carboxylic acid

CAS RN

486424-37-7
Record name 3-Amino-6-bromo-2-pyrazinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=486424-37-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-bromopyrazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyrazine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Methy 3-amino-6-bromopyrazine-2-carboxylate (1.4 Kg), 5N NaOH solution (5.6 L) and methanol (8.4 L) were charged into reactor. The resulting suspension was warmed at 50° C. for 3 hours with vigorous stirring. The mixture was analysed for reaction completion. The mixture was cooled to 25° C. and the solids were collected by filtration. Filter cake was washed with water (1 L). The resultant solids were suspended in water (5 L) and pH value of this suspension was adjusted to 3 by adding 6 N HCl solution. The acidic solution was vigorously stirred at 25° C. for 48 h. During this period, pH value was checked, additional acid was charged if pH value >3. The suspension was filtered to collect a yellow-brown solid, which was dried in oven at 40° C. under a flow of N2. The crude subtitle material was used in the next step.
Quantity
1.4 kg
Type
reactant
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5.6 L
Type
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8.4 L
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Synthesis routes and methods II

Procedure details

(Step 6-ii) To a solution of methyl 3-amino-6-bromopyrazine-2-carboxylate (1 g, 4.33 mmol) in 10 mL THF was added a solution of LiOH (540 mg, 12.86 mmol) in 20 mL of water. The mixture was stirred at room temperature for 4 hours and acidified with 6M HCl to a pH of 2. The yellow precipitate was collected by filtration and washed with water. After drying in vacuo, the product, 3-amino-6-bromopyrazine-2-carboxylic acid (600 mg, 2.75 mmol, 64% yield), can be used directly in the next reaction without further purification.
Quantity
1 g
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reactant
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Quantity
540 mg
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Quantity
10 mL
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Quantity
20 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of methyl-3-amino-6-bromopyrazine carboxylate (10 g, 43 mmol) in THF:H2O (3:1), lithium hydroxide (6.0 g, 140 mmol) was added. The reaction mixture was stirred at room temperature and monitored by LCMS. The reaction was complete after 1 h. The reaction mixture was poured into 1 N HCl (250 mL), extracted with ethyl acetate (3×, 200 mL), washed with brine (3×, 100 mL), dried over anhydrous sodium sulfate, filtered and concentrated to afford a yellow solid (100% yield).
Quantity
10 g
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reactant
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Quantity
6 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
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Quantity
250 mL
Type
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Name
Yield
100%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-bromopyrazine-2-carboxylic acid
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3-Amino-6-bromopyrazine-2-carboxylic acid

Citations

For This Compound
8
Citations
YA Liu, Q Jin, Q Ding, X Hao, T Mo, S Yan… - …, 2020 - Wiley Online Library
… The synthesis of intermediate 7 was achieved by permutating between amide and Suzuki coupling conditions with 3-amino-6-bromopyrazine-2-carboxylic acid (5) and aminopyridine 4. …
S Berg, M Bergh, S Hellberg, K Högdin… - Journal of medicinal …, 2012 - ACS Publications
Glycogen synthase kinase-3β, also called tau phosphorylating kinase, is a proline-directed serine/threonine kinase which was originally identified due to its role in glycogen metabolism…
Number of citations: 139 pubs.acs.org
PS Shirude, P Madhavapeddi, JA Tucker… - ACS chemical …, 2013 - ACS Publications
Aminopyrazinamides originated from a high throughput screen targeting the Mycobacterium smegmatis (Msm) GyrB ATPase. This series displays chemical tractability, robust structure–…
Number of citations: 89 pubs.acs.org
AE Thompson, AS Batsanov, MR Bryce, N Saygili… - Tetrahedron, 2005 - Elsevier
… Boronic acid 2 (284 mg, 1.7 mmol), 3-amino-6-bromopyrazine-2-carboxylic acid methyl ester 9a 16 (345 mg, 1.5 mmol), Pd(PPh 3 ) 2 Cl 2 (59.6 mg, 0.085 mmol), 1,4-dioxane (10 mL) …
Number of citations: 31 www.sciencedirect.com
S Saha, D Pal, SB Nimse - Current Drug Targets, 2021 - ingentaconnect.com
… 1,8-diazabicyclo[5.4.0]undec-7-ene, 3-amino-6-bromopyrazine-2-carboxylic acid or methyl 2-amino-5-bromo-pyridine-3-carboxylate, 1-hydroxybenzotriazole, O-(benzotriazol-1-yl)-N,N,…
Number of citations: 7 www.ingentaconnect.com
A Woodland, S Thompson, LAT Cleghorn… - …, 2015 - Wiley Online Library
… 3-Bromo-5-phenylpyrazine-2-amine 35 was prepared from 3-amino-6-bromopyrazine-2-carboxylic acid 34 in two steps (Scheme 3). Displacement of the 3-bromo group followed by …
CJ Dubois Jr - 2003 - search.proquest.com
… Recrystallization from water gave 1.47 g (20.6%) of 3-amino-6-bromopyrazine-2-carboxylic acid as pale, yellow needles. mp 188 C (violent decomposition). …
Number of citations: 4 search.proquest.com
MA Gouda, J Qurban - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
… Bromination of 3-aminopyrazine-2-carboxylic acid 35 with bromosuccinamide gave the 3-amino-6-bromopyrazine-2-carboxylic acid 36 [23]. Esterification of compound 36 with methanol …
Number of citations: 1 onlinelibrary.wiley.com

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